molecular formula C8H11Cl3O7 B1226020 Urochloralic acid CAS No. 97-25-6

Urochloralic acid

Cat. No.: B1226020
CAS No.: 97-25-6
M. Wt: 325.5 g/mol
InChI Key: IQOASJJGUQMXDW-GHQVIJFQSA-N
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Scientific Research Applications

Urochloralic acid has been studied primarily in the context of its role as a metabolite of chloral hydrate. Its applications include:

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Urochloralic acid . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Urochloralic acid is a metabolite of chloral hydrate, a CNS depressant . Future research could focus on understanding the role of this compound in the body’s response to chloral hydrate and other related compounds. Additionally, the development of more efficient synthesis methods for this compound could be a potential area of future research.

Biochemical Analysis

Biochemical Properties

Urochloralic acid plays a significant role in biochemical reactions, particularly as a metabolite of chloral hydrate. It interacts with several enzymes and proteins during its formation and metabolism. One of the key enzymes involved is alcohol dehydrogenase, which reduces chloral hydrate to trichloroethanol. Trichloroethanol is then conjugated with glucuronic acid to form this compound . This interaction highlights the importance of this compound in the detoxification and excretion processes.

Cellular Effects

This compound influences various cellular processes, particularly in the central nervous system. As a metabolite of chloral hydrate, it contributes to the sedative and hypnotic effects observed with chloral hydrate administration. This compound affects cell signaling pathways and gene expression related to sedation and sleep induction . Additionally, it impacts cellular metabolism by interacting with enzymes involved in the detoxification process.

Molecular Mechanism

The molecular mechanism of this compound involves its formation through the conjugation of trichloroethanol with glucuronic acid. This process is facilitated by the enzyme UDP-glucuronosyltransferase. This compound exerts its effects by binding to specific receptors in the central nervous system, leading to sedation and hypnosis . The compound’s interaction with these receptors results in changes in gene expression and enzyme activity, contributing to its overall pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the central nervous system. These effects include prolonged sedation and changes in gene expression related to sleep regulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound induces mild sedation and hypnosis. At higher doses, it can cause significant central nervous system depression and toxicity. Studies have shown that there is a threshold effect, where increasing the dosage beyond a certain point leads to adverse effects such as respiratory depression and impaired motor function .

Metabolic Pathways

This compound is involved in the metabolic pathways of chloral hydrate. The primary pathway includes the reduction of chloral hydrate to trichloroethanol by alcohol dehydrogenase, followed by the conjugation of trichloroethanol with glucuronic acid to form this compound. This pathway highlights the role of this compound in the detoxification and excretion of chloral hydrate .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily excreted through the kidneys, with minor excretion through bile. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions ensure the efficient excretion of this compound from the body .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with enzymes involved in its metabolism. The compound does not have specific targeting signals or post-translational modifications that direct it to specific organelles. Its presence in the cytoplasm allows it to participate in detoxification processes and interact with relevant enzymes .

Preparation Methods

Comparison with Similar Compounds

Uniqueness: this compound is unique in that it is a direct metabolite of chloral hydrate and is excreted in the urine. Its formation involves specific enzymatic pathways that distinguish it from other metabolites of chloral hydrate .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(2,2,2-trichloroethoxy)oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Cl3O7/c9-8(10,11)1-17-7-4(14)2(12)3(13)5(18-7)6(15)16/h2-5,7,12-14H,1H2,(H,15,16)/t2-,3-,4+,5-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOASJJGUQMXDW-GHQVIJFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Cl)OC1C(C(C(C(O1)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(Cl)(Cl)Cl)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30242658
Record name Urochloralic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30242658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Trichloroethanol glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042049
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

97-25-6
Record name Urochloralic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urochloralic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urochloralic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30242658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UROCHLORALIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQK44OGN65
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Trichloroethanol glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042049
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

142 °C
Record name Trichloroethanol glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042049
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is urochloralic acid and how is it formed in the body?

A1: this compound is a metabolite of chloral hydrate, a sedative and hypnotic drug. Following ingestion, chloral hydrate is metabolized in the liver to trichloroethanol, which is then conjugated with glucuronic acid to form this compound. This conjugation process increases water solubility, facilitating its excretion in urine. [, , , ]

Q2: Can you elaborate on the research indicating the presence of this compound in amniotic fluid?

A2: Research has shown that this compound can cross the placental barrier. While both chloral hydrate and its metabolites are found in amniotic fluid during early pregnancy, as gestation progresses to two-fifths, this compound becomes the dominant form. This suggests that in later stages of pregnancy, amniotic fluid reflects fetal renal excretion. [, ]

Q3: How does the metabolism of trichloroethylene relate to the production of this compound?

A3: Trichloroethylene, an industrial solvent, is metabolized in the liver to chloral hydrate. This metabolic pathway mirrors that of ingested chloral hydrate, ultimately leading to the formation and excretion of this compound. Notably, pretreatment with phenobarbital, a drug known to induce certain liver enzymes, increases the rate of trichloroacetate, trichloroethanol, and this compound excretion in rats exposed to trichloroethylene. []

Q4: Are there specific analytical techniques for detecting and quantifying this compound?

A4: Yes, gas chromatography with electron-capture detection has been successfully employed to determine this compound levels in urine, plasma, and liver tissue. [] Another method uses gas chromatography to simultaneously determine trichloracetic acid and trichloroethanol, providing insights into the metabolic pathway of chloral hydrate. []

Q5: What is the significance of this compound excretion in the context of occupational exposure?

A5: this compound serves as a valuable biomarker for monitoring occupational exposure to trichloroethylene. Measuring its levels in the urine of workers exposed to trichloroethylene can help assess the extent of exposure and potential health risks. []

Q6: Can you provide details about the chemical structure of this compound?

A6: Unfortunately, the provided research abstracts do not contain specific details about the molecular formula, weight, or spectroscopic data of this compound. For this information, it's recommended to consult comprehensive chemical databases or relevant scientific literature dedicated to the compound's structural characterization.

Q7: What is the historical context of this compound research?

A7: Early research on diabetes led to the discovery of organic acids in urine. While attempting to isolate this compound from a diabetic patient administered chloral hydrate, Kulz identified a levorotatory acid, later confirmed as β-hydroxybutyric acid. This discovery significantly contributed to our understanding of diabetic ketoacidosis. []

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